Methyl 2-methoxyquinoline-7-carboxylate
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Overview
Description
Methyl 2-methoxyquinoline-7-carboxylate is a heterocyclic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry . This compound is characterized by the presence of a methoxy group at the 2-position and a carboxylate ester group at the 7-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methoxyquinoline-7-carboxylate can be synthesized through various methods. One common approach involves the reaction of methanol with 7-quinolinecarboxylic acid, methyl ester, 1-oxide . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxyquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 2-methoxyquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Quinoline: The parent compound of methyl 2-methoxyquinoline-7-carboxylate, known for its broad range of applications.
2-Methoxyquinoline: Similar to this compound but lacks the carboxylate ester group.
7-Quinolinecarboxylic acid: Another derivative of quinoline with a carboxylic acid group at the 7-position
Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylate ester group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-methoxyquinoline-7-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a quinoline core with a methoxy group at the 2-position and a carboxylate ester at the 7-position. This unique structure contributes to its reactivity and biological activity. The following table summarizes key structural characteristics:
Property | Description |
---|---|
Chemical Formula | C₁₁H₉NO₃ |
Molecular Weight | 201.19 g/mol |
Solubility | Soluble in organic solvents |
Fluorescence | Exhibits strong fluorescence properties |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, disrupting its function and thus exhibiting anticancer properties.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that it can induce oxidative stress in cells, which may contribute to its cytotoxic effects against cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens:
- Bacterial Strains : The compound has demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It has shown potential antifungal properties against species like Candida albicans.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance:
- Cytotoxicity Assays : In vitro tests have revealed that this compound can inhibit the growth of several cancer cell lines, including multidrug-resistant strains .
- Mechanistic Studies : Research has indicated that it may induce apoptosis in cancer cells by modulating cellular signaling pathways and increasing ROS levels .
Case Studies
- Antiviral Activity : A study evaluated this compound's efficacy against Hepatitis B Virus (HBV). Results showed that it could inhibit HBV replication significantly at concentrations as low as 10 µM .
- P-glycoprotein Inhibition : Another investigation focused on its role as a P-glycoprotein inhibitor, which is crucial for overcoming drug resistance in cancer therapy. The findings suggested that this compound could enhance the efficacy of existing chemotherapeutics by inhibiting drug efflux mechanisms .
Properties
IUPAC Name |
methyl 2-methoxyquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-6-5-8-3-4-9(12(14)16-2)7-10(8)13-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLOIGJPEGXUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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